molecular formula C12H15Cl2N3 B15344744 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride CAS No. 1172719-38-8

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

Cat. No.: B15344744
CAS No.: 1172719-38-8
M. Wt: 272.17 g/mol
InChI Key: VEXNTYNOJGXQIM-UHFFFAOYSA-N
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Description

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN4·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the reaction of 7-chloro-3-ethyl-8-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-ethylquinoline
  • 7-Chloro-3-ethyl-8-methylquinoline
  • 2-Hydrazinoquinoline

Uniqueness

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is unique due to the presence of both chloro and hydrazino groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1172719-38-8

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

(7-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H

InChI Key

VEXNTYNOJGXQIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)NN.Cl

Origin of Product

United States

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